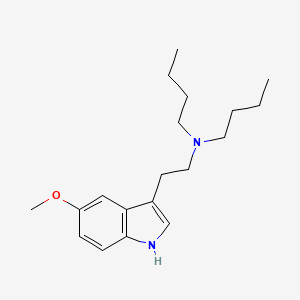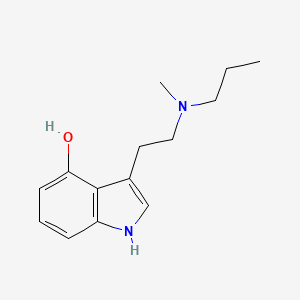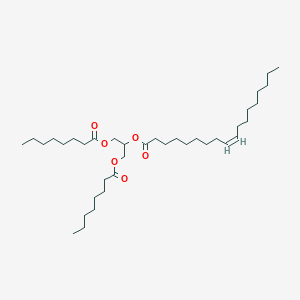![molecular formula C21H20O6 B3026278 (1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one CAS No. 1335198-02-1](/img/structure/B3026278.png)
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Vue d'ensemble
Description
This compound is also known as curcumin . It’s a natural lipophilic polyphenol that exhibits significant pharmacological effects in vitro and in vivo through various mechanisms of action . The uncertainty associated with the position of one H atom in curcumin has been resolved by establishing the enol tautomeric form supported by an intramolecular O—H⋯O hydrogen bond .
Synthesis Analysis
The first reported homogenous rare earth curcumin complexes with the formula ML3, where M(3+) is Eu(III), Gd(III) or Lu(III), were synthesized and characterized by mass spectrometry, infrared spectroscopy .Molecular Structure Analysis
The molecular structure of curcumin has been determined to be an enol tautomeric form supported by an intramolecular O—H⋯O hydrogen bond .Chemical Reactions Analysis
Curcumin has been used in the synthesis of homogenous rare earth curcumin complexes .Applications De Recherche Scientifique
Biological and Medicinal Properties
The compound , a derivative of curcumin, has been the subject of extensive research due to its significant biological and medicinal properties. Curcumin itself is known for its anti-inflammatory, antioxidant, and potential anticancer activities. Derivatives of curcumin, such as Schiff base, hydrazone, and oxime derivatives, have been synthesized to enhance these properties. These derivatives, along with their metal complexes, have shown higher potency in biological activities, suggesting potential applications in medicinal chemistry and drug development (Omidi & Kakanejadifard, 2020).
Environmental and Reproductive Toxicity Studies
The study of similar phenolic compounds has highlighted the importance of understanding the environmental and reproductive toxicity of such chemicals. For instance, benzophenone-3 (BP-3), a compound with structural similarities, has been examined for its effects on reproduction in humans and animals. These studies revealed potential endocrine-disrupting effects, emphasizing the need for careful consideration of the environmental impact and safety profiles of phenolic derivatives (Ghazipura et al., 2017).
Analytical and Chemical Reviews
The compound's structural and chemical properties have been reviewed in the context of its analytical applications and synthesis methods. Such reviews provide insights into the compound's role in various chemical reactions and its potential as a building block in organic synthesis. The exploration of its properties and derivatives expands the understanding of its utility in chemical and pharmaceutical research (Kumar et al., 2003).
Renewable Chemical Sources and Polymer Research
Research has also focused on the conversion of plant biomass into valuable chemicals, with derivatives of curcumin being considered as potential feedstocks for the chemical industry. This highlights the compound's relevance in the development of sustainable chemical processes and materials, further underlining its versatility and importance in scientific research (Chernyshev et al., 2017).
Liquid Crystal and Material Science
The compound and its derivatives have found applications in material science, particularly in the development of liquid crystal dimers and the study of their transitional properties. This research area explores the potential of such compounds in creating advanced materials with specific optical and electronic properties, contributing to the field of liquid crystal technology and electronic displays (Henderson & Imrie, 2011).
Mécanisme D'action
Target of Action
The primary target of Curcumin-d6 is the Androgen receptor . This receptor plays a crucial role in the development and progression of certain types of cancer, including prostate cancer .
Mode of Action
Curcumin-d6 acts as an inhibitor of the Androgen receptor . By binding to this receptor, it prevents the receptor’s normal function, which can lead to a decrease in the growth of cancer cells .
Biochemical Pathways
Curcumin-d6 also inhibits Glyoxalase 1 , an enzyme involved in the detoxification of methylglyoxal, a by-product of glycolysis . This inhibition can lead to an increase in the levels of methylglyoxal, which can cause various metabolic changes in the cell .
Pharmacokinetics
It is known that curcumin, in general, has poor water solubility, which can affect its bioavailability . Various strategies, such as the development of nanoformulations, are being explored to improve the bioavailability of curcumin .
Result of Action
The inhibition of the Androgen receptor and Glyoxalase 1 by Curcumin-d6 can lead to a decrease in the growth of cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including those derived from prostate cancer, breast cancer, and brain astrocytoma .
Orientations Futures
Propriétés
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSSTSXXLLKKK-JGJCSXQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)






![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

